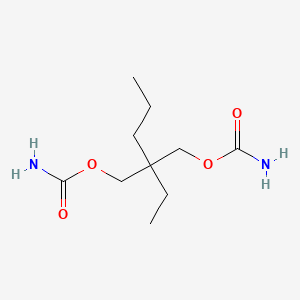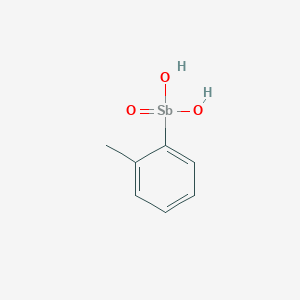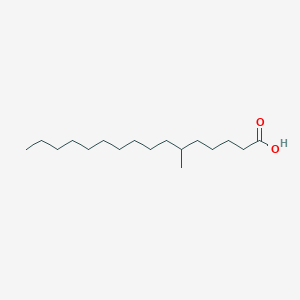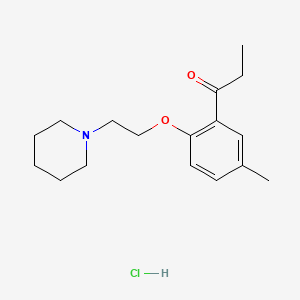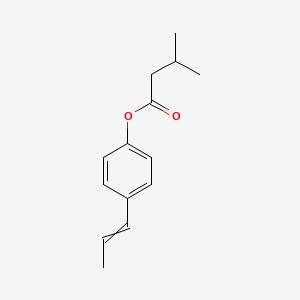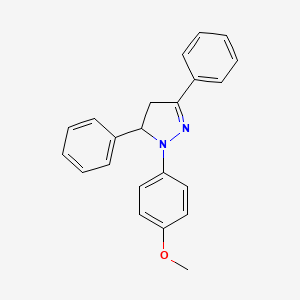![molecular formula C18H30O2 B14718767 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one CAS No. 20498-89-9](/img/structure/B14718767.png)
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is a complex organic compound with the molecular formula C18H32O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one typically involves multiple steps, including the formation of cyclohexane rings and the introduction of the hydroxyl group. One common method involves the following steps:
Formation of Cyclohexane Rings: The initial step involves the cyclization of appropriate precursors to form the cyclohexane rings.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Enone Structure: The final step involves the formation of the enone structure through an aldol condensation reaction, which typically requires a base catalyst such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and enone structure allow it to participate in redox reactions and form covalent bonds with biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but with a phenyl group instead of the enone structure.
2-Cyclohexen-1-one: Contains a similar enone structure but lacks the hydroxyl group and additional cyclohexane ring.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one is unique due to its combination of two cyclohexane rings, a hydroxyl group, and an enone structure
Propiedades
Número CAS |
20498-89-9 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,19H,3-12H2,1-2H3 |
Clave InChI |
ILEWBEVHSTXKPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC)C1CCC(=O)CC1)C2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




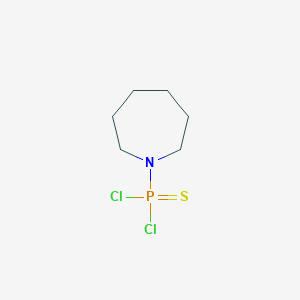
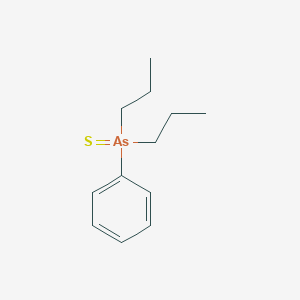
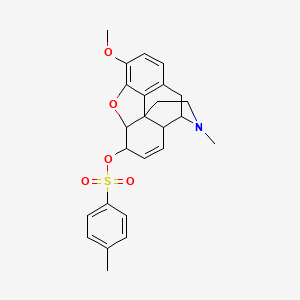
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

